molecular formula C6H5N3O B070278 1H-pyrazolo[3,4-b]pyridin-1-ol CAS No. 159487-16-8

1H-pyrazolo[3,4-b]pyridin-1-ol

Katalognummer: B070278
CAS-Nummer: 159487-16-8
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: LHNGLGRPIMOUDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[3,4-b]pyridin-1-ol is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole-pyridine ring system. This scaffold exhibits two tautomeric forms (1H- and 2H-isomers), with the 1H-isomer being the most studied due to its structural versatility and broad biological activity. Over 300,000 derivatives of 1H-pyrazolo[3,4-b]pyridines have been synthesized, as documented in more than 5,500 references and 2,400 patents . Key substituent positions (N1, C3, C4, C5, and C6) significantly influence pharmacological properties, enabling applications in anticancer, antimalarial, antiviral, and neurodegenerative disease therapies .

Vorbereitungsmethoden

Cyclocondensation of Functionalized Pyridine Derivatives

A prominent approach involves cyclocondensation reactions between pyridine aldehydes and hydrazine derivatives. For instance, 2-chloro-3-pyridinecarboxaldehyde reacts with hydroxylamine hydrochloride in dimethylformamide (DMF) under catalytic conditions to form the pyrazolo[3,4-b]pyridine core . Adjusting stoichiometric ratios (e.g., hydroxylamine hydrochloride to aldehyde at 2.5:1) enhances yields up to 85% . Post-cyclization hydroxylation via hydrolysis or oxidative methods could introduce the -OH group at position 1, though direct evidence in literature remains limited.

Key Reaction Parameters:

  • Solvent : DMF

  • Catalyst : Hydroxylamine hydrochloride

  • Temperature : 60°C

  • Yield : 71–85%

Functional Group Interconversion

Converting existing groups (e.g., cyano, carboxylate) to hydroxyl moieties presents another avenue. For example, 5-cyano-1H-pyrazolo[3,4-b]pyridine is synthesized via cyclization of 3-amino-4-cyanopyrazole with substituted pyridines . Reduction of the cyano group to an alcohol (-CH2OH) or hydrolysis to a carboxylic acid followed by reduction could theoretically yield the hydroxyl derivative, though such pathways require experimental validation.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Limitations
Cyclocondensation 2-Chloro-3-pyridinecarboxaldehydeDMF, 60°C, hydroxylamine HCl85%Requires post-synthetic hydroxylation
Multi-Component 1,3-Diphenyl-1H-pyrazol-5-amineAcetic acid, reflux>90%Adaptation needed for -OH group
Halogenation/Hydrolysis Brominated intermediatesAcidic/alkaline hydrolysisN/AUnverified for position 1 substitution
Functional Group Conversion Cyano derivativesReduction/hydrolysisN/ATheoretical, lacks experimental data

Mechanistic Insights and Optimization

The acid-catalyzed cyclization mechanism involves nucleophilic attack by hydrazine derivatives on carbonyl groups, followed by dehydration . For hydroxyl group incorporation, in situ oxidation or the use of hydroxylamine as both catalyst and reactant warrants exploration. Kinetic studies suggest that extending reaction times (8–10 hours) and optimizing catalyst loading (e.g., hydroxylamine HCl at 2.5 eq.) improve yields .

Analyse Chemischer Reaktionen

1H-Pyrazolo[3,4-b]pyridin-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, phosphorus oxychloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1H-Pyrazolo[3,4-b]pyridin-1-ol has gained attention for its potential as a kinase inhibitor , which plays a crucial role in regulating various biological pathways. Its structural similarity to purine bases allows it to be explored for anticancer and antiviral therapies.

Case Study: Kinase Inhibition
Research has shown that derivatives of this compound exhibit nanomolar inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. For instance, a study synthesized 38 derivatives that demonstrated effective inhibition of TRKA activity, indicating their potential as therapeutic agents in cancer treatment .

Neurodegenerative Disease Research

Recent studies have highlighted the use of pyrazolo[3,4-b]pyridines in developing probes for Alzheimer's disease . These compounds have shown selective binding to amyloid plaques in brain slices from Alzheimer's patients, suggesting their utility in diagnostic applications .

Data Table: Binding Affinity of Novel Pyrazolo[3,4-b]pyridines

CompoundBinding Affinity (nM)Target
Dimethylamino-Pyrazolo50Amyloid Plaques
Pyrene-Substituted30Amyloid Plaques

Industrial Applications

In addition to biomedical research, this compound is utilized in the development of new materials and as precursors in various chemical processes. Its applications extend to the synthesis of organic light-emitting diodes (OLEDs) and other semiconductor materials.

The mechanism of action for this compound involves its interaction with specific molecular targets such as kinases. By inhibiting these enzymes, the compound can modulate signal transduction pathways essential for cell survival and proliferation .

Wirkmechanismus

The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-1-ol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can regulate signal transduction pathways involved in cell proliferation, differentiation, and survival . This makes it a promising candidate for the development of targeted therapies for cancer and other diseases.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Thieno[2,3-b]pyridine Derivatives

  • Structural Differences : Replaces the pyridine ring with a thiophene ring, introducing sulfur instead of nitrogen.
  • Biological Activity: Both 1H-pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines exhibit antiviral activity against herpes simplex virus type-1 (HSV-1). However, 1H-pyrazolo[3,4-b]pyridines demonstrate broader activity against HIV-1 reverse transcriptase (RT) and Alzheimer’s disease targets .
  • Synthetic Accessibility: Thieno[2,3-b]pyridines require specialized sulfur-containing precursors, whereas pyrazolo[3,4-b]pyridines are synthesized via modular routes using pyrazole or pyridine building blocks .

1H-Pyrazolo[3,4-b]quinolines

  • Structural Differences: Incorporates a fused quinoline ring instead of pyridine, extending π-conjugation.
  • Applications: Pyrazoloquinolines are prominent in photophysical studies (e.g., organic light-emitting diodes) due to enhanced luminescence, unlike pyrazolopyridines, which are primarily bioactive .
  • Synthesis: Requires annulation of quinoline rings, often involving decarboxylation or cyclocondensation reactions, which are less modular compared to pyrazolopyridine synthesis .

5-Cyano vs. 5-Carbethoxy Substituents

  • Antimalarial Activity: Derivatives with a cyano (CN) group at C5 exhibit superior antiplasmodial activity (IC₅₀ < 1 µM) compared to carbethoxy (CO₂Et) substituents. For example, R1=CN at C5 reduces resistance in Plasmodium falciparum .
  • Electronic Effects : The electron-withdrawing CN group enhances binding to parasitic enzymes, while CO₂Et introduces steric hindrance, reducing efficacy .

Substituent Position Analysis

Table 1: Substituent Impact on 1H-Pyrazolo[3,4-b]pyridines

Position Common Substituents Prevalence (%) Biological Relevance
N1 Methyl, Aryl 44.96% Modulates solubility and CNS penetration
C3 Carbonyl, Halogens 17.64% Enhances antimicrobial activity
C5 CN, CO₂Et, NH₂ 34.00% Critical for antimalarial and anticancer activity
C6 H, Methyl 92.00% Minimal steric effects; maintains planarity for target binding

Biologische Aktivität

1H-Pyrazolo[3,4-b]pyridin-1-ol is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring system. Its unique structural properties have garnered considerable interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article reviews the biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery.

The biological activity of this compound primarily involves its role as a kinase inhibitor. By inhibiting specific kinases, this compound regulates various signal transduction pathways that are crucial for cell proliferation, differentiation, and survival. For instance, studies have shown that derivatives of this compound can inhibit TBK1 (TANK-binding kinase 1), which is involved in immune response and cancer progression. Compound 15y , a derivative of this compound, demonstrated an IC50 value of 0.2 nM against TBK1 and displayed significant antiproliferative effects on various cancer cell lines .

Anticancer Activity

Numerous studies have identified the anticancer potential of this compound derivatives. These compounds exhibit:

  • Antiproliferative effects : They induce apoptosis and inhibit angiogenesis in cancer cells through diverse mechanisms such as targeting tubulin polymerization and protein kinase signaling pathways .
  • Structure-Activity Relationships (SAR) : The presence of specific substituents at positions 3, 5, or 7 on the pyrazolo[3,4-b]pyridine scaffold enhances cytotoxicity against various cancer cell lines .

Antiviral and Antibacterial Properties

Research has demonstrated that certain derivatives possess potent antiviral and antibacterial activities:

  • Antiviral effects : Some compounds inhibit key viral enzymes or pathways, showcasing efficacy against viruses such as influenza and HIV .
  • Antibacterial activity : These derivatives have shown effectiveness in inhibiting bacterial growth by targeting essential bacterial enzymes .

Study on TBK1 Inhibition

A recent study focused on the synthesis and evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. The lead compound 15y exhibited remarkable selectivity and potency, effectively inhibiting TBK1 signaling pathways associated with inflammatory responses and cancer cell proliferation .

Anticancer Research

Another significant study reported a series of pyrazolo[3,4-b]pyridine derivatives with enhanced antiproliferative activity against glioblastoma and melanoma cell lines. The research highlighted the importance of substituent positioning on the pyrazole ring for optimizing biological activity .

Data Table: Biological Activity Overview

Activity TypeCompound ExampleMechanism of ActionReference
AnticancerCompound 15y TBK1 inhibition; apoptosis induction
AntiviralVariousInhibition of viral enzymes
AntibacterialVariousTargeting bacterial enzymes
Kinase InhibitionMultipleRegulation of signal transduction pathways

Q & A

Basic Research Questions

Q. How can substituent distribution at R1 and R3 positions of 1H-pyrazolo[3,4-b]pyridine derivatives be systematically optimized during synthesis?

Methodological Answer: Substituent optimization requires analyzing steric and electronic effects. For example, substituent distribution data (e.g., R3 = H: 68%, Me: 22%, others: 10%) can guide synthetic routes . Use computational tools (e.g., DFT calculations) to predict reactivity and select coupling agents for regioselective functionalization. Experimentally, vary reaction conditions (temperature, catalysts) to favor desired substituents. For instance, palladium-catalyzed cross-coupling reactions are effective for aryl group introduction at R1 .

Q. What analytical techniques are most reliable for confirming the structural integrity of 1H-pyrazolo[3,4-b]pyridin-1-ol derivatives?

Methodological Answer: Combine NMR (¹H/¹³C) for backbone verification and HPLC (≥95% purity) to assess compound homogeneity . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves ambiguous stereochemistry. For derivatives with fluorinated substituents (e.g., 5-(fluorobenzoylamino) analogs), ¹⁹F NMR provides additional specificity .

Q. What safety protocols are critical when handling this compound derivatives in vitro?

Methodological Answer: Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods for reactions generating toxic intermediates (e.g., chlorinated byproducts). Store waste separately and dispose via certified hazardous waste services. Acute toxicity data (e.g., LDLo = 250 mg/kg in rodents) mandate strict exposure controls .

Q. What pharmacological activities are commonly associated with 1H-pyrazolo[3,4-b]pyridine scaffolds?

Methodological Answer: These scaffolds exhibit kinase inhibition (e.g., FGFR1 IC₅₀ = 0.3 nM), antichagasic activity against Trypanosoma cruzi, and antioxidant properties via SOD mimicry . Screen derivatives against target-specific assays (e.g., enzymatic kinase profiling) to validate mechanisms.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve FGFR1 selectivity over VEGFR2 in 1H-pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer: Introduce steric hindrance (e.g., 2,6-dichloro-3,5-dimethoxyphenyl groups) to exploit FGFR1’s hydrophobic pocket, reducing VEGFR2 affinity. Scaffold hopping (e.g., replacing pyrazolopyridine with indazole) decreases potency by 11-fold, confirming the critical role of the N(1)-H in H-bonding with FGFR1’s hinge region . Use co-crystallization studies to map binding interactions.

Q. What strategies mitigate challenges in synthesizing reactive intermediates like 4-aroyl-3-sulfonylpyrroles from pyrazolopyridine precursors?

Methodological Answer: Stabilize reactive intermediates via low-temperature reactions (−78°C) or protective group chemistry (e.g., tert-butoxycarbonyl). For example, refluxing with chloranil in xylene (25–30 hr) followed by NaOH quenching minimizes side reactions . Purify intermediates via recrystallization (methanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can contradictory data on substituent effects (e.g., methyl vs. phenyl at R1) be resolved in biological assays?

Methodological Answer: Conduct dose-response studies to differentiate steric vs. electronic contributions. For example, methyl groups at R1 enhance solubility but reduce target binding affinity compared to bulkier aryl groups. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular dynamics (MD) simulations to visualize substituent-protein interactions .

Q. What methodologies balance toxicity and efficacy in 1H-pyrazolo[3,4-b]pyridine-based drug candidates?

Methodological Answer: Perform parallel in vitro toxicity screens (e.g., hepatocyte viability assays) alongside efficacy testing. For compounds with renal toxicity (e.g., TDLo = 14 mg/kg), modify metabolically labile groups (e.g., replace methyl with trifluoromethyl) to reduce bioactivation. Use pharmacokinetic modeling to predict safe dosing ranges .

Eigenschaften

IUPAC Name

1-hydroxypyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-9-6-5(4-8-9)2-1-3-7-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNGLGRPIMOUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of Na2CO3.10 H2O (7.3 mmol) in H2O (10 ml) is emulsified under vigorous stirring at about room temperature or slightly elevated temperature with a solution of 2-nitro-3-methoxypyridine (4.25 mmol) and tetrabutylammonium bromide (10.06 mmol) as phase transfer catalyst in methylene chloride (~20 mL). 2-phenyl-5(4H)-oxazolone (~60 mmol) is added in several portions during one hour. The layers are separated and the aqueous phase is washed with CH2Cl2. The combined organic solutions are dried with Na2SO4 and is evaporated under reduced pressure. The residue is chromatographed in silica gel starting with petroleum ether to which methylene chloride is gradually added. After recrystallizing, the complex is placed in refluxing methanol to which a catalytic amount of p-toluene sulfonic acid has been added. The sample is refluxed overnight. After cooling and evaporation of the solvent, the above-identified product is isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.25 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10.06 mmol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
7.3 mmol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of Na2CO30.10 H2O Na2CO3.10 H2O (7.3 mmol) in H2O (10 ml) is emulsified under vigorous stirring at about room temperature or slightly elevated temperature with a solution of 2-nitro-3-methoxypyridine (4.25 mmol) and tetrabutylammonium bromide (10.06 mmol) as phase transfer catalyst in methylene chloride (˜20 mL). 2-phenyl-5(4H)-oxazolone (˜60 mmol) is added in several portions during one hour. The layers are separated and the aqueous phase is washed with CH2Cl2. The combined organic solutions are dried with Na2SO4 and is are evaporated under reduced pressure. The residue is chromatographed in silica gel starting with petroleum ether to which methylene chloride is gradually added. After recrystallizing, the complex is placed in refluxing methanol to which a catalytic amount of p-toluene sulfonic acid has been added. The sample is refluxed overnight. After cooling and evaporation of the solvent, the above-identified product is isolated.
Name
H2O Na2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.25 mmol
Type
reactant
Reaction Step Two
Quantity
60 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10.06 mmol
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
7.3 mmol
Type
solvent
Reaction Step Seven

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.